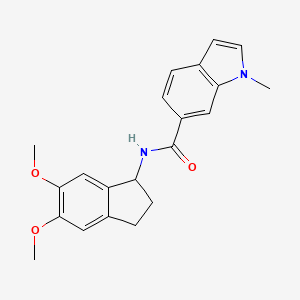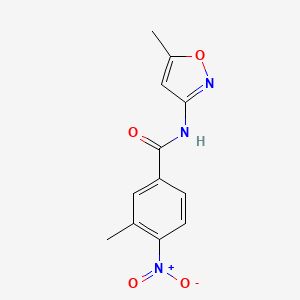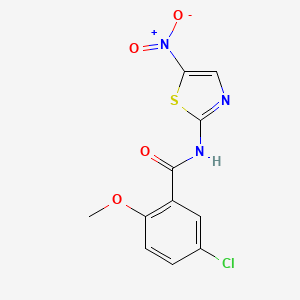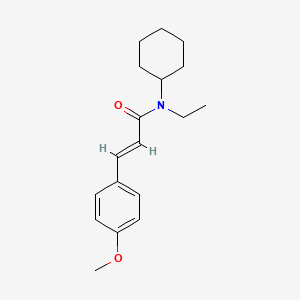
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-1H-indole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-1H-indole-6-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-1H-indole-6-carboxamide typically involves multiple steps:
Formation of the Indene Scaffold: The indene scaffold can be synthesized through the condensation of indanones with the lithium salt of ethyl acetate, followed by dehydration with acid and hydrolysis/isomerization under basic catalysis.
Introduction of the Indole Moiety: The indole moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Final Coupling and Functionalization: The final step involves coupling the indene and indole fragments, followed by functionalization to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-1H-indole-6-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound has shown potential as a ligand for serotonin receptors, particularly the 5-HT6 receptor . This makes it a candidate for the development of new therapeutic agents targeting neurological disorders such as depression, anxiety, and schizophrenia.
Industry
In the industrial sector, the compound’s unique chemical properties make it useful in the development of new materials, including polymers and advanced composites. Its ability to undergo various chemical reactions also makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, influencing various physiological processes and potentially alleviating symptoms of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Indenylsulfonamides: These compounds share the indene scaffold and have shown activity as serotonin receptor ligands.
Indole Derivatives: Compounds like indole-3-carboxamides also exhibit biological activity and are used in similar research applications.
Uniqueness
What sets N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-1H-indole-6-carboxamide apart is its combined indene and indole structure, which provides a unique set of chemical properties and biological activities
Properties
Molecular Formula |
C21H22N2O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-methylindole-6-carboxamide |
InChI |
InChI=1S/C21H22N2O3/c1-23-9-8-13-4-5-15(10-18(13)23)21(24)22-17-7-6-14-11-19(25-2)20(26-3)12-16(14)17/h4-5,8-12,17H,6-7H2,1-3H3,(H,22,24) |
InChI Key |
DMNTXRFUSNMPRD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)NC3CCC4=CC(=C(C=C34)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11015446.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11015482.png)
![2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11015485.png)
![1-benzyl-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11015491.png)
![Methyl 1-[(2,4-dichlorophenoxy)acetyl]piperidine-4-carboxylate](/img/structure/B11015496.png)
![N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-isoleucine](/img/structure/B11015499.png)
![Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11015506.png)
![3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B11015508.png)

